molecular formula C8H9N5 B15360099 5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine

5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine

Cat. No.: B15360099
M. Wt: 175.19 g/mol
InChI Key: HDXMCTBKBNVMPK-UHFFFAOYSA-N
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Description

5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine is a chemical compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route is the reaction of pyrimidin-5-ylamine with appropriate reagents to introduce the pyrazol-3-amine moiety. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

  • Indole derivatives

Uniqueness: 5-Methyl-2-pyrimidin-5-ylpyrazol-3-amine stands out due to its specific structural features and reactivity profile. While similar compounds may share some properties, the unique combination of the pyrazol and pyrimidin rings in this compound gives it distinct advantages in certain applications.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-methyl-2-pyrimidin-5-ylpyrazol-3-amine

InChI

InChI=1S/C8H9N5/c1-6-2-8(9)13(12-6)7-3-10-5-11-4-7/h2-5H,9H2,1H3

InChI Key

HDXMCTBKBNVMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CN=CN=C2

Origin of Product

United States

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